![molecular formula C12H10N6 B1471101 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461704-75-5](/img/structure/B1471101.png)
4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Overview
Description
4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a chemical compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H10N6 . Detailed structural analysis might require additional tools such as X-ray crystallography or NMR spectroscopy, which are not available in this context.Scientific Research Applications
Complex Formation and Structural Studies
Research has demonstrated the utility of pyrazole-derived ligands, similar in structure to 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile, in forming complexes with platinum group metals. These complexes are characterized by their unique structural and spectral properties. Specifically, studies on ligands with pendant nitrile groups have shown that these groups do not participate in complexation but remain as free pendant groups, highlighting the potential of such ligands in creating complexes with specific structural characteristics (Sairem et al., 2012).
Ligand Synthesis and Metal Complexes
The synthesis and structure of highly substituted pyrazole ligands, alongside their complexes with platinum(II) and palladium(II), have been explored, showcasing the versatility of pyrazole derivatives in coordination chemistry. The formation of ML2Cl2 complexes with distinct geometries based on the ligand structure offers insights into the design of new metal complexes with potential applications in catalysis and material science (Budzisz et al., 2004).
DFT Studies and Ligand Applications
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have been employed to study a new family of pyrazole derivatives. These studies provide valuable information on the electronic structure and potential applications of these compounds as ligands in inorganic chemistry, further highlighting the robustness of the conjugated structure formed by pyrazole and benzonitrile rings (Faundez-Gutierrez et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it . Similar precautions might be necessary for 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
Future Directions
A paper on the synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties suggests that similar compounds might have potential applications in the development of new fungicides . This could be a possible future direction for the research and development of 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.
properties
IUPAC Name |
4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAUYUAYHYPPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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